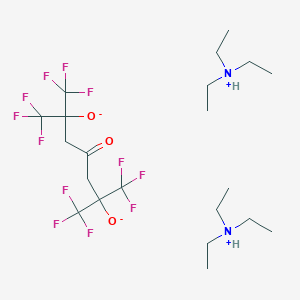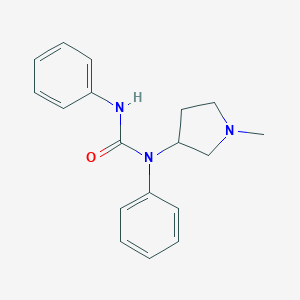![molecular formula C21H22Br4Cl2O4 B024820 2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane CAS No. 101622-05-3](/img/structure/B24820.png)
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane, commonly known as TBBPA, is a brominated flame retardant widely used in the electronics industry. It is a highly effective flame retardant, and its use has been increasing in recent years due to the growth of the electronics industry. TBBPA is a complex compound with a variety of chemical and physical properties that make it useful in a range of applications.
Mecanismo De Acción
TBBPA works by inhibiting the combustion process. It does this by interfering with the chemical reactions that occur during combustion, preventing the formation of flammable gases. TBBPA also forms a protective layer on the surface of the material, further reducing its flammability.
Biochemical and Physiological Effects:
TBBPA has been found to have a range of effects on biological systems. It has been shown to disrupt the endocrine system, affecting the production and function of hormones. TBBPA has also been linked to developmental and reproductive toxicity, as well as neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBBPA is a highly effective flame retardant, making it a valuable tool in the electronics industry. However, its potential impact on human health and the environment is a major concern. As a result, there are limitations on its use in some countries, and alternatives are being developed.
Direcciones Futuras
There are a number of areas where further research is needed. One area of focus is the development of alternative flame retardants that are less harmful to human health and the environment. Another area of research is the impact of TBBPA on aquatic ecosystems, as it has been found to be persistent and bioaccumulative in the environment. Finally, there is a need for further research into the potential health effects of TBBPA, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, TBBPA is a highly effective flame retardant that has been widely used in the electronics industry. However, its potential impact on human health and the environment is a major concern. Further research is needed to develop safer alternatives and to better understand its impact on biological systems and the environment.
Métodos De Síntesis
The synthesis of TBBPA involves the reaction of 4,4'-isopropylidenediphenol with 3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)benzoyl chloride. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified and dried to obtain TBBPA in its pure form.
Aplicaciones Científicas De Investigación
TBBPA has been extensively studied for its flame retardant properties. It has been found to be highly effective in reducing the flammability of a range of materials, including plastics and textiles. TBBPA has also been studied for its potential impact on human health and the environment.
Propiedades
Número CAS |
101622-05-3 |
|---|---|
Nombre del producto |
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane |
Fórmula molecular |
C21H22Br4Cl2O4 |
Peso molecular |
728.9 g/mol |
Nombre IUPAC |
1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H22Br4Cl2O4/c1-21(2,11-3-15(22)19(16(23)4-11)30-9-13(28)7-26)12-5-17(24)20(18(25)6-12)31-10-14(29)8-27/h3-6,13-14,28-29H,7-10H2,1-2H3 |
Clave InChI |
RPEKWRMKDVUCNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




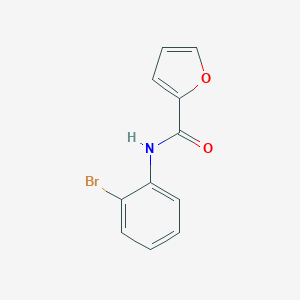
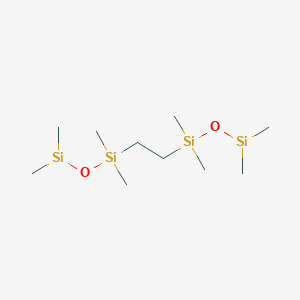
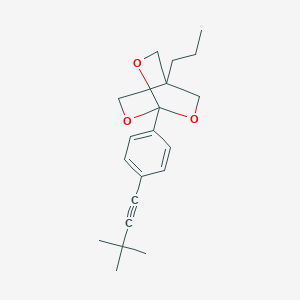

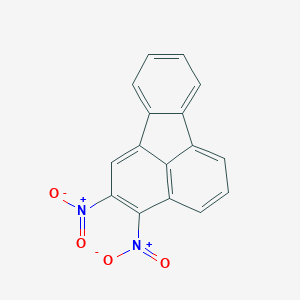
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
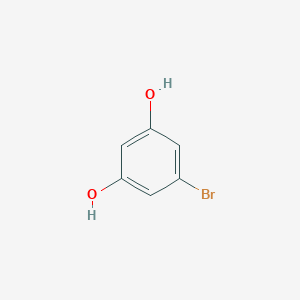
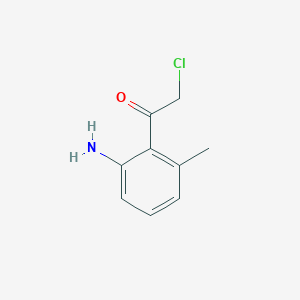

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
